Product packaging for Trichosanthin(Cat. No.:CAS No. 60318-52-7)

Trichosanthin

Cat. No.: B600747
CAS No.: 60318-52-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Historical Research Trajectories of Trichosanthin

The use of the root tuber of Trichosanthes kirilowii, known as Tian Hua Fen, dates back centuries in traditional Chinese medicine, where it was utilized for purposes such as inducing abortion. encyclopedia.pubetprotein.com The first documented use of Tian Hua Fen can be found in the 7th-century medical text Qianjin Yifang. encyclopedia.pub However, modern scientific investigation into its active component, this compound, began in earnest in the mid-20th century. springermedizin.de

The period from the 1960s to the 1980s marked a significant surge in TCS research in China, driven by its clinical applications. mdpi.comnih.gov In 1972, TCS was purified from Tian Hua Fen to mitigate side effects associated with the crude extract. mdpi.comnih.gov This purification process was a critical step, leading to more controlled and scientific investigations. The 1980s saw the determination of its amino acid sequence, and by 1995, its crystal structure was resolved, providing a detailed molecular blueprint. mdpi.comnih.gov

A pivotal moment in the research trajectory of TCS occurred in 1989 with the discovery of its ability to block the replication of the human immunodeficiency virus (HIV) in lymphocytes and macrophages. mdpi.comnih.gov This finding opened a new chapter for TCS, propelling it into the international spotlight and leading to clinical studies for its potential as an anti-HIV agent. mdpi.com

Classification as a Ribosome-Inactivating Protein (RIP)

This compound is classified as a type 1 Ribosome-Inactivating Protein (RIP). springermedizin.demdpi.comrjptonline.org RIPs are a group of plant proteins that are toxic to cells because they inhibit protein synthesis. springermedizin.de They are broadly categorized into two types:

Type 1 RIPs: These consist of a single polypeptide chain that possesses enzymatic activity. springermedizin.de this compound is a classic example of a type 1 RIP, with a molecular weight of approximately 27 kDa. springermedizin.deabcam.complos.org

Type 2 RIPs: These are composed of two polypeptide chains, an A chain and a B chain, linked by a disulfide bond. springermedizin.de The A chain is enzymatically active, similar to type 1 RIPs, while the B chain is a lectin that binds to cell surface receptors, facilitating the entry of the A chain into the cell. springermedizin.de

The mechanism of action for RIPs, including this compound, involves their function as rRNA N-glycosylases. mdpi.comwikipedia.org Specifically, TCS catalyzes the cleavage of the N-glycosidic bond of a specific adenine (B156593) residue (A4324) in the 28S rRNA of the large (60S) subunit of eukaryotic ribosomes. mdpi.commdpi.comrjptonline.org This depurination occurs within a highly conserved region known as the α-sarcin/ricin loop (SRL). mdpi.commdpi.com The removal of this single adenine base renders the ribosome unable to bind to elongation factors, which are essential for the continuation of the polypeptide chain. springermedizin.de This effectively halts protein synthesis, ultimately leading to cell death. mdpi.com

Significance of this compound in Biomedical Research

The unique biological activities of this compound have made it a subject of intense investigation in various fields of biomedical research. Its significance stems from its potent and diverse pharmacological properties, which include antiviral, anti-tumor, and immunomodulatory effects. mdpi.comnih.gov

Anti-HIV Research: The discovery of TCS's ability to inhibit HIV-1 replication was a major breakthrough. mdpi.comnih.gov Research has shown that TCS can inhibit HIV in both acutely and chronically infected lymphocytes and monocytes. rupress.org Clinical studies in the early 1990s explored its potential in treating AIDS patients, with some studies suggesting it could help prevent the decline of CD4+ T cells. encyclopedia.pubrupress.org Further research has indicated that TCS may also interfere with HIV-1 integration by depurinating the long terminal repeats of the virus. mdpi.com One study also demonstrated that TCS can penetrate HIV-1 particles, suggesting a potential mechanism for eliminating the virus. oup.com

Anti-Cancer Research: this compound has demonstrated significant anti-tumor activity against a wide range of cancer cell lines. springermedizin.deresearchgate.net It has been shown to inhibit the growth of various cancers, including cervical cancer, choriocarcinoma, leukemia, and lymphoma. springermedizin.de The primary mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death, in tumor cells. springermedizin.detandfonline.com Studies have shown that TCS can induce apoptosis in breast cancer cells, non-small cell lung cancer cells, and prostate cancer cells, among others. springermedizin.deplos.orgamegroups.org Its ability to selectively induce apoptosis in cancer cells while having less effect on normal cells makes it an attractive candidate for cancer therapy research. researchgate.net

The multifaceted nature of this compound's biological activities continues to drive research into its potential therapeutic applications. amerigoscientific.com

Properties

CAS No.

60318-52-7

Origin of Product

United States

Structural Biology and Functional Architecture of Trichosanthin

Primary and Higher-Order Structural Characterization

The primary structure of Trichosanthin consists of 247 amino acids, and it has a molecular weight of approximately 27 kDa. springermedizin.desioc-journal.cnebi.ac.uk The amino acid sequence of this compound has been determined and revised, showing microheterogeneity at the C-terminus. sioc-journal.cn

Domain Organization and Catalytic Residues

This compound's three-dimensional structure is organized into two distinct domains. mdpi.comcapes.gov.br The larger N-terminal domain encompasses residues 1-181 and contains a significant portion of the protein's secondary structures, including six alpha-helices and a six-stranded mixed beta-sheet. nih.govnih.govnih.gov The smaller C-terminal domain, comprising the remaining amino acid residues, features a prominent bent alpha-helix. nih.govmdpi.com

The active site of this compound is situated in a cleft formed at the interface of these two domains. mdpi.comcapes.gov.brnih.gov Within this active site lie several key catalytic residues that are highly conserved among RIPs. mdpi.comresearchgate.net These critical residues include Tyrosine (Tyr) at position 70, Tyr111, Glutamic acid (Glu) at position 160, and Arginine (Arg) at position 163. mdpi.commdpi.com Other important residues in the active site cleft include Ile71, Gly109, and Phe192. mdpi.comresearchgate.net

The catalytic mechanism involves the specific depurination of the adenine-4324 residue within the α-sarcin/ricin loop (SRL) of the 28S ribosomal RNA (rRNA) in eukaryotic ribosomes. nih.govmdpi.com Arg163 is proposed to protonate the adenine (B156593) ring, facilitating the cleavage of the N-glycosidic bond. nih.gov Glu160 is also crucial for the catalytic reaction, likely by stabilizing the transition-state complex. nih.gov

Table 1: Key Catalytic and Active Site Residues of this compound

Residue Position Role in Catalysis
Tyrosine 70 Part of the active site cleft, stacking with adenine. nih.govmdpi.com
Isoleucine 71 Forms hydrogen bonds with the adenine molecule. mdpi.com
Glycine 109 Forms hydrogen bonds with the adenine molecule. mdpi.com
Tyrosine 111 A key catalytic residue in the active site. mdpi.commdpi.com
Glutamic acid 160 Involved in the catalytic reaction, stabilizes the transition-state. nih.gov
Arginine 163 Protonates the adenine ring of rRNA. nih.govmdpi.com
Phenylalanine 192 A conserved catalytic residue in the active cleft. mdpi.commdpi.com

Structural-Function Relationship Studies

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in this compound's function. nih.gov For example, mutating the highly conserved Glu160 to Alanine (B10760859) or Aspartic acid significantly reduces the protein's ability to inhibit protein synthesis, confirming its critical role in catalysis. nih.gov Interestingly, the variant with Alanine at position 160 was more potent than the one with Aspartic acid, a phenomenon also observed in ricin A-chain. nih.gov

Further studies have shown that while Gln156 is highly conserved, its mutation to alanine only slightly decreases activity, indicating it does not directly participate in catalysis. nih.gov The removal of Glu189, however, in conjunction with the mutation of Glu160 to alanine, resulted in a drastic 1800-fold reduction in activity, suggesting its role as a "back-up" carboxylate group. nih.gov

Limited chymotrypsin (B1334515) digestion of this compound generated several peptide fragments. nih.gov The fragments TCS-F1 (residues 72-247) and TCS-F2 (residues 100-247) retained biological activity, whereas TCS-F3 (residues 133-247) was inactive. nih.gov These findings helped to postulate that the putative active site is located within the amino acid residues 110 to 174. nih.gov

The interaction of this compound with the ribosomal stalk protein P2 is also a key aspect of its function. mdpi.com Structural studies have revealed the binding mode of this compound to the C-terminal peptide of the eukaryotic ribosomal P protein, suggesting that this compound first binds to this ribosomal protein to gain access to its rRNA target. mdpi.commdpi.com

Molecular Mechanism of Ribosome Inactivation

rRNA N-Glycosidase Activity

Trichosanthin is classified as an rRNA N-glycosylase (EC 3.2.2.22). mdpi.comresearchgate.net This enzymatic activity is central to its function as a ribosome-inactivating protein. springermedizin.de Like other RIPs such as ricin, TCS catalyzes the hydrolysis of the N-C glycosidic bond of a specific adenine (B156593) base within the ribosomal RNA (rRNA) of eukaryotic ribosomes. mdpi.comresearchgate.netnih.gov This action is a hydrolytic cleavage, meaning it involves the use of a water molecule to break the bond. nih.govnih.gov Research has confirmed the release of one mole of adenine per mole of ribosome treated with this compound. nih.govnih.gov This enzymatic depurination is the primary mechanism by which TCS irreversibly inactivates the ribosome. springermedizin.deresearchgate.net

Specific Site of Action on 28S Ribosomal RNA (A4324 in α-Sarcin/Ricin Loop)

The action of this compound is highly specific, targeting a single, crucial adenine residue within the large 28S subunit of eukaryotic rRNA. mdpi.comoup.com This specific site is the adenine at position 4324 (A4324), according to the numbering of rat 28S rRNA. mdpi.comresearchgate.netresearchgate.netoup.comnih.gov This adenine is located in a universally conserved sequence known as the α-sarcin/ricin loop (SRL), a critical region for the function of the ribosome. mdpi.commdpi.comoup.com

The identification of A4324 as the target was confirmed through experiments where ribosomes treated with TCS were subsequently treated with aniline. nih.govnih.gov Aniline treatment cleaves the phosphodiester backbone of the RNA at the site of a missing base. This procedure generated a specific RNA fragment of approximately 450 nucleotides, pinpointing the exact location of depurination by TCS to the bond between A4324 and the adjacent guanine (B1146940) at position 4325. nih.govnih.gov The high degree of conservation of the SRL across eukaryotes explains the broad activity of TCS against eukaryotic ribosomes. conicet.gov.ar

Consequence of Ribosomal Depurination on Protein Synthesis

The removal of the single adenine base (A4324) from the α-sarcin/ricin loop has catastrophic consequences for ribosome function. mdpi.com The SRL is a key binding site for elongation factors, which are essential for the translocation step of protein synthesis. mdpi.comoup.comconicet.gov.ar Depurination of the SRL by this compound prevents the stable binding of elongation factors, such as elongation factor 2 (eEF2), to the ribosome. springermedizin.demdpi.comoup.com

This disruption inhibits the GTPase activity associated with the elongation factors, which is necessary to provide the energy for peptide chain elongation. mdpi.com Consequently, the ribosome is arrested, unable to carry out further translation, which halts protein synthesis and ultimately leads to cell death. springermedizin.demdpi.comconicet.gov.ar

Role of Ribosomal Proteins in this compound Activity

While this compound can depurinate naked rRNA, its enzymatic activity is dramatically enhanced—by as much as 100,000-fold—when the rRNA is part of an intact ribosome. oup.comconicet.gov.ar This significant increase in efficiency strongly indicates that ribosomal proteins play a critical role in the activity of TCS. oup.comnih.gov

Research has shown that this compound interacts with specific acidic ribosomal proteins that form the lateral stalk of the 60S ribosomal subunit, namely the P-proteins (P0, P1, and P2) and L10a. mdpi.commdpi.comconicet.gov.ar The interaction primarily occurs with the highly conserved C-terminal tail of these P-proteins. mdpi.comoup.com Mutagenesis studies have identified three basic amino acid residues in the C-terminal domain of this compound—Lysine 173 (K173), Arginine 174 (R174), and Lysine 177 (K177)—as being crucial for binding to the acidic P-proteins. oup.comconicet.gov.ar These residues likely form charge-charge interactions with a conserved acidic 'DDD' motif in the C-terminal tail of the P2 protein. oup.comuniprot.org

It is proposed that this interaction with the flexible ribosomal stalk helps to recruit and position this compound correctly on the ribosome, effectively guiding it to its substrate, the α-sarcin/ricin loop. mdpi.comoup.com A mutant version of TCS that was unable to bind to the P-proteins showed an 18-fold reduction in its ability to inhibit protein synthesis, confirming that this interaction is required for the full and efficient activity of the toxin. oup.com

Molecular Interactions and Cellular Targeting

Interaction with Acidic Ribosomal Stalk Proteins (P0, P1, P2)

A critical aspect of Trichosanthin's mechanism of action is its interaction with the acidic ribosomal stalk proteins P0, P1, and P2. nih.govoup.comcapes.gov.br These proteins form a flexible stalk on the large ribosomal subunit, which is essential for recruiting elongation factors during protein synthesis. mdpi.comnih.gov this compound effectively hijacks this function to gain access to its substrate on the ribosome. mdpi.commdpi.com

Research has demonstrated that this compound interacts with all three acidic P-proteins. nih.govcapes.gov.br This interaction is mediated by the highly conserved C-terminal tails of the P-proteins. nih.govoup.com Deletion mutagenesis studies have confirmed that the C-terminal tail of P2 is crucial for this interaction. nih.gov The sequence similarity in the C-termini of P0, P1, and P2 explains this compound's ability to bind to all of them. nih.gov

The specific regions on the this compound molecule responsible for binding to the ribosomal P-proteins have been identified through detailed structural and mutagenesis analyses. nih.govmdpi.com The P2-binding site on this compound is located within its C-terminal domain. nih.govnih.gov

Key amino acid residues on this compound that are critical for this interaction have been pinpointed. nih.govoup.com Specifically, the basic residues Lysine-173 (K173), Arginine-174 (R174), and Lysine-177 (K177) in the C-terminal domain of this compound are involved in forming charge-charge interactions with the acidic residues of the P-proteins. nih.govmdpi.comscienceopen.com These interactions are thought to occur with the conserved 'DDD' motif found in the C-terminal tail of the P-proteins. nih.govnih.gov

The interaction also involves a hydrophobic pocket in the C-terminal domain of this compound, which accommodates non-polar residues from the C-terminal tail of the P-protein. scienceopen.comrcsb.org

Table 1: Key Residues in the this compound-Ribosomal P-Protein Interaction

Interacting Molecule Key Residues/Motif Role in Interaction
This compound K173, R174, K177 Form charge-charge interactions with P-protein acidic residues. nih.govmdpi.comscienceopen.com
Hydrophobic pocket Binds non-polar residues of the P-protein C-terminal tail. scienceopen.comrcsb.org
Ribosomal P-Proteins Conserved C-terminal tail The primary binding site for this compound. nih.govoup.com

The interaction between this compound and the ribosomal stalk proteins is not merely for docking; it is fundamentally linked to the protein's catalytic efficiency. nih.gov While this compound can cleave naked rRNA, its catalytic rate is significantly lower—by a factor of 10^5—compared to its activity on an intact ribosome. nih.gov This strongly suggests that the interaction with ribosomal proteins is essential for its full enzymatic activity. nih.gov

By binding to the P-proteins, this compound is effectively guided to its substrate, the sarcin-ricin loop (SRL) on the 28S rRNA. mdpi.comnih.gov This targeted delivery dramatically enhances its N-glycosidase activity, which involves the depurination of a specific adenine (B156593) residue (A4324). mdpi.comnih.gov A mutant version of this compound (K173A/R174A/K177A), which is unable to bind to P2 and the ribosomal stalk, was found to be 18 times less effective at inhibiting protein synthesis. nih.govnih.govoup.com This directly demonstrates the functional importance of this interaction for this compound's potent cytotoxic effects. nih.govnih.gov

Intracellular Trafficking and Ribosome Engagement

As a type 1 RIP, this compound lacks a B-chain for binding to cell surface receptors, which raises questions about its mechanism of cell entry and subsequent journey to the ribosome. mdpi.comspringermedizin.de The cytotoxicity of this compound is directly dependent on its intracellular concentration. mdpi.comnih.gov

Studies have shown that the entry mechanism can vary between different cell types. nih.gov In highly sensitive cells like the choriocarcinoma JAR cell line, this compound appears to enter via a specific receptor-mediated endocytosis pathway. nih.gov This allows for rapid internalization and accumulation within the cytoplasm. nih.gov In these cells, this compound can be observed reaching the ribosomes within hours. nih.gov In less sensitive cells, entry may occur through a slower, non-specific process. nih.gov Once inside the cytosol, this compound is transported to the ribosomes to exert its enzymatic activity. mdpi.com

Modulation of Mitotic Checkpoint Proteins

In addition to its well-documented effects on ribosomes, this compound has been found to interact with other cellular proteins, including the mitotic checkpoint protein MAD2B. mdpi.comcapes.gov.br This interaction was identified using a yeast two-hybrid system and confirmed through in vitro binding assays. capes.gov.br The discovery of this interaction suggests that this compound's cellular effects may be more complex than solely the inhibition of protein synthesis, potentially involving the disruption of cell cycle regulation. mdpi.comcapes.gov.br

Table 2: Summary of this compound's Molecular Interactions

Interacting Partner Domain/Residues on this compound Cellular Consequence
Ribosomal Proteins P0, P1, P2 C-terminal domain (K173, R174, K177) nih.govmdpi.comscienceopen.com Anchoring to the ribosome and enhanced catalytic activity. nih.govnih.gov
Sarcin-Ricin Loop (SRL) of 28S rRNA Active site cleft mdpi.comcore.ac.uk N-glycosidase activity, leading to inhibition of protein synthesis. mdpi.comspringermedizin.de

| Mitotic Checkpoint Protein MAD2B | Not fully elucidated | Potential disruption of the mitotic checkpoint. mdpi.comcapes.gov.br |

Pre Clinical Biological Activities and Underlying Mechanisms

Anti-tumor Activity in In Vitro and Non-human In Vivo Models

Trichosanthin (TCS), a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, has demonstrated significant anti-tumor properties in a variety of pre-clinical models nih.govnih.gov. As a single-chain polypeptide with a molecular weight of approximately 27 kDa, TCS exerts cytotoxic effects on a broad spectrum of cancer cells nih.govamegroups.org. Its anti-neoplastic activities have been observed in cancers of the cervix, breast, lung, and liver, as well as in choriocarcinoma and leukemia/lymphoma nih.govmdpi.comnih.gov. The mechanisms underlying these anti-tumor actions are multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis nih.govnih.gov. Research in both cell culture (in vitro) and animal models (in vivo) has begun to elucidate the complex molecular pathways that TCS triggers to combat tumor progression nih.govmdpi.com. These investigations have revealed that TCS can arrest the cell cycle, suppress DNA synthesis, and activate specific signaling cascades that lead to cell death nih.govresearchgate.net.

Inhibition of Cancer Cell Proliferation and Viability

A primary mechanism of this compound's anti-tumor effect is its ability to directly inhibit the proliferation and reduce the viability of cancer cells nih.gov. This inhibitory action has been consistently observed across numerous cancer cell lines in a time- and dose-dependent manner nih.govnih.gov. For instance, TCS has been shown to suppress the viability of cervical cancer cells (HeLa and Caski) and breast cancer cells, including both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) types nih.govnih.govresearchgate.net. The compound also demonstrates potent inhibitory effects against hepatocellular carcinoma (H22) cells and various lymphoma cell lines mdpi.comspandidos-publications.com. In non-small cell lung cancer (NSCLC) A549 cells, TCS significantly curtails proliferation, migration, and invasion amegroups.org. The anti-proliferative effects are often accompanied by cell cycle arrest, preventing cancer cells from dividing and expanding nih.govresearchgate.net.

Cancer Cell LineCancer TypeTreatment Duration (hours)IC₅₀ (µM)Source
MCF-7Breast Cancer2431.6 nih.gov
MCF-7Breast Cancer4825.7 nih.gov
MDA-MB-231Breast Cancer2420.5 nih.gov
MDA-MB-231Breast Cancer4812.4 nih.gov
BT-474Breast Cancer24130 nih.gov
BT-474Breast Cancer4842.5 nih.gov
A549Lung AdenocarcinomaNot Specified62.8 µg/ml nih.gov
H1299Lung AdenocarcinomaNot Specified39.7 µg/ml nih.gov

Induction of Apoptosis

Beyond inhibiting proliferation, a critical component of this compound's anti-cancer activity is its capacity to induce apoptosis, a form of programmed cell death, in tumor cells nih.govnih.gov. This process is essential for eliminating malignant cells in a controlled manner without inducing inflammation tandfonline.com. TCS has been shown to trigger apoptosis in a wide range of cancer cell lines, including those from cervical cancer, breast cancer, choriocarcinoma, leukemia, and lymphoma nih.govresearchgate.netspandidos-publications.com. The induction of apoptosis is a key mechanism by which TCS exerts its therapeutic effects, and it is mediated through several interconnected signaling pathways nih.govresearchgate.net. Morphological changes characteristic of apoptosis, such as chromatin condensation and cellular blebbing, have been observed in cancer cells following TCS treatment researchgate.netnih.gov.

Caspase-Dependent Pathways (Extrinsic and Intrinsic)

The apoptotic process initiated by this compound is largely dependent on a family of cysteine proteases known as caspases spandidos-publications.com. TCS activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways researchgate.netspandidos-publications.com.

Extrinsic Pathway : This pathway is initiated by the activation of death receptors on the cell surface. In several cancer cell models, including breast cancer and lymphoma, TCS treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway researchgate.netnih.govspandidos-publications.com.

Intrinsic Pathway : This pathway is centered around the mitochondria. TCS induces mitochondrial damage, which leads to the activation of the initiator caspase-9 nih.govresearchgate.netnih.gov. In HeLa cells, this involves the release of mitochondrial proteins like cytochrome c and Smac nih.gov.

Both pathways converge on the activation of executioner caspases, most notably caspase-3 nih.govtandfonline.com. Activated caspase-3 is responsible for cleaving critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell and apoptotic death mdpi.comresearchgate.nettandfonline.com. Studies have confirmed the activation of caspases-8, -9, and -3 in HeLa, breast cancer, and SU-DHL-2 lymphoma cells treated with TCS nih.govnih.govspandidos-publications.com. The use of a pan-caspase inhibitor, Z-VAD-FMK, has been shown to reduce TCS-induced apoptosis, confirming the caspase-dependent nature of this process mdpi.comspandidos-publications.com.

Cancer Cell LineCancer TypeActivated CaspasesSource
HeLaCervical CancerCaspase-3, Caspase-8, Caspase-9, Caspase-4 nih.gov
MCF-7 & MDA-MB-231Breast CancerCaspase-3, Caspase-8, Caspase-9 researchgate.netnih.gov
SU-DHL-2LymphomaCaspase-3, Caspase-7, Caspase-8, Caspase-9 spandidos-publications.com
H22Hepatocellular CarcinomaCaspase-3, Caspase-8, Caspase-9 mdpi.com
JARChoriocarcinomaCaspase-3 nih.gov
Reactive Oxygen Species (ROS) Generation

Another significant mechanism in TCS-induced apoptosis is the generation of reactive oxygen species (ROS) nih.govresearchgate.net. ROS are chemically reactive molecules containing oxygen, such as superoxide radical anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻) nih.govnih.gov. In human choriocarcinoma (JAR) cells, TCS stimulates a rapid, time- and concentration-dependent increase in ROS production nih.govportlandpress.com. This ROS generation often precedes the activation of caspases, suggesting it is an early event in the apoptotic cascade nih.govportlandpress.com. The production of ROS appears to be dependent on an influx of calcium ions (Ca²⁺), indicating a link between calcium signaling and oxidative stress in the mechanism of TCS action nih.govrsc.orgrsc.org. The involvement of ROS is further confirmed by studies showing that antioxidants and ROS scavengers can inhibit TCS-induced cell death nih.govrsc.org. In cervical cancer cells, elevated ROS levels are also a key consequence of TCS treatment, contributing to mitochondrial dysfunction and apoptosis nih.gov.

Mitochondrial Dysfunction

This compound induces apoptosis in cancer cells by directly targeting and disrupting mitochondrial function nih.gov. The mitochondria play a central role in the intrinsic apoptotic pathway, and their integrity is crucial for cell survival. Treatment with TCS leads to a reduction in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial damage nih.govnih.govnih.gov. This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors into the cytoplasm nih.gov. As observed in HeLa cells, TCS triggers the release of cytochrome c and Smac from the mitochondria nih.gov. Furthermore, TCS impairs mitochondrial function by decreasing the production of adenosine triphosphate (ATP), the cell's primary energy currency nih.govtandfonline.com. Recent findings also suggest that TCS can elicit its anti-tumor effects in lung adenocarcinoma by inducing MICU3-mediated mitochondrial calcium influx, which leads to tumor cell death nih.gov.

Endoplasmic Reticulum (ER) Stress Pathways

In addition to targeting mitochondria, this compound can also induce apoptosis by triggering stress in the endoplasmic reticulum (ER) nih.gov. The ER is a critical organelle for protein synthesis and folding, and the accumulation of unfolded or misfolded proteins leads to a state known as ER stress mdpi.comsaatcioglulab.org. In response to prolonged or severe ER stress, the cell can activate apoptotic pathways mdpi.comnih.gov. In HeLa-60 cells, TCS administration has been shown to induce the ER stress pathway nih.gov. This is evidenced by the upregulation of key ER stress markers, including the protein chaperone BiP (immunoglobulin heavy chain-binding protein) and the transcription factor CHOP (C/EBP-homologous protein) nih.gov. Furthermore, TCS treatment leads to the activation of caspase-4, a caspase specifically associated with ER stress-induced apoptosis in human cells nih.gov. This indicates that the ER serves as another important organelle through which TCS exerts its cytotoxic effects on cancer cells.

Induction of Autophagy

This compound (TCS) has been demonstrated to induce autophagy, a cellular self-degradation process, in various cancer cell lines. In human gastric cancer MKN-45 cells, the anti-proliferative effect of TCS is attributed to an increase in autophagy. nih.gov This was confirmed by monodansylcadaverine (MDC) staining, which visualizes autophagic vacuoles, the up-regulation of Autophagy protein 5 (Atg5), and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). nih.gov The induction of autophagy in these cells is dependent on the generation of reactive oxygen species (ROS), as the ROS scavenger N-acetylcysteine (NAC) was able to reverse the TCS-induced autophagy. nih.gov

Furthermore, in cervical cancer HeLa cells, TCS has been observed to induce autophagy at an earlier time point than apoptosis. This suggests that autophagy may be an initial response to TCS treatment. nih.gov The process in gastric cancer cells involves the activation of the NF-κB/p53 signaling pathway, which appears to mediate the generation of ROS. nih.govnih.gov

Cell LineKey Markers of AutophagyMediating FactorsReference
MKN-45 (Gastric Cancer)MDC staining, ↑ Atg5, LC3-I to LC3-II conversionROS, NF-κB/p53 pathway nih.gov
HeLa (Cervical Cancer)Early induction of autophagy preceding apoptosisNot specified nih.gov

Cell Cycle Arrest Mechanisms

This compound exerts its anti-proliferative effects in part by inducing cell cycle arrest at different phases in various cancer cell types. In human laryngeal epidermoid carcinoma cell lines HEp-2 and AMC-HN-8, treatment with TCS led to an increased percentage of cells in the S-phase of the cell cycle. nih.gov This S-phase arrest contributes to the inhibition of cell viability. nih.gov The mechanism underlying this effect is linked to the activation of the c-Jun N-terminal protein kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway. nih.gov

Similarly, in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells, TCS was found to induce cell cycle arrest. researchgate.netplos.org Flow cytometric analysis revealed a significant increase in the sub-G1 population, indicative of apoptotic cells, and changes in the percentages of cells in other phases, demonstrating a halt in cell cycle progression. researchgate.net For instance, in MCF-7 cells, TCS treatment resulted in a substantial increase in the sub-G1 phase from 2.44% in the control group to 49.70% in the treated group. researchgate.net A similar effect was observed in MDA-MB-231 cells. researchgate.net

Cell LinePhase of Cell Cycle ArrestKey Molecular EventsReference
HEp-2, AMC-HN-8 (Laryngeal Carcinoma)S-phaseActivation of JNK/MAPK pathway nih.gov
MCF-7, MDA-MB-231 (Breast Cancer)Sub-G1 accumulation (indicative of apoptosis)Not specified researchgate.net

Anti-Metastatic and Anti-Invasion Effects

This compound has been shown to possess anti-metastatic and anti-invasion properties in preclinical studies. In cervical cancer cell lines HeLa and Caski, TCS treatment significantly inhibited cell migration and invasion in a dose-dependent manner. nih.gov Wound healing assays demonstrated that TCS visually inhibited the migration ability of both cell lines. nih.govresearchgate.net Furthermore, transwell assays confirmed that TCS treatment also visually inhibited the invasion of HeLa and Caski cells. nih.govresearchgate.net

In the context of non-small cell lung cancer (NSCLC), TCS has also been found to significantly inhibit the migration and invasion of A549 cells in a concentration-dependent manner. nih.gov This effect was associated with the induction of pyroptosis, a form of programmed cell death. nih.gov Research has also indicated that TCS can inhibit the epithelial-mesenchymal transition (EMT) of human cervical cancer cells, a key process in cancer metastasis. mdpi.comnih.gov

Cell LineEffectMethod of AssessmentReference
HeLa, Caski (Cervical Cancer)Inhibition of migration and invasionWound healing assay, Transwell assay nih.govresearchgate.net
A549 (Non-Small Cell Lung Cancer)Inhibition of migration and invasionMigration and invasion assays nih.gov

Modulation of Specific Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, are crucial in mediating the cellular response to a variety of stimuli, and are modulated by this compound. In human laryngeal epidermoid carcinoma cells (HEp-2 and AMC-HN-8), TCS was found to activate the JNK/MAPK pathway, and this activation is associated with its anti-tumor effects, including the induction of apoptosis and S-phase cell cycle arrest. nih.govscispace.com Western blot analysis showed an upregulation in the levels of phosphorylated JNK (phospho-JNK) fragments in a dose- and time-dependent manner following TCS treatment. scispace.com

Conversely, in Vero cells infected with Herpes Simplex Virus-1 (HSV-1), TCS was shown to suppress the elevation of phosphorylated p38 MAPK that is induced by the viral infection. nih.gov This suggests that the modulation of MAPK pathways by TCS can be context-dependent.

The NF-κB and p53 signaling pathways, which are pivotal in regulating cellular processes like inflammation, apoptosis, and autophagy, are also influenced by this compound. In human gastric cancer MKN-45 cells, the induction of autophagy by TCS is dependent on the activation of the NF-κB/p53 pathway. nih.govnih.gov This pathway also mediates the generation of reactive oxygen species (ROS), which are essential for the autophagic process in these cells. nih.govnih.gov The interplay between NF-κB and p53 is complex, and their activation in response to TCS contributes to its anti-cancer effects. nih.gov

The STAT5/C-myc signaling pathway is another target of this compound in its anti-cancer activity. In human cervical cancer cells, TCS has been shown to inhibit cell proliferation, migration, and the epithelial-mesenchymal transition by downregulating the STAT5/C-myc signaling pathway. mdpi.comnih.gov This indicates that the inhibitory effect of TCS on cervical cancer is mediated, at least in part, through the suppression of this oncogenic pathway. nih.govmdpi.com

Wnt/β-catenin Pathway

This compound (TCS) has been shown to exert anti-tumor effects by modulating the Wnt/β-catenin signaling pathway. In glioma cells, TCS treatment leads to a significant reduction in the expression levels of key proteins within this pathway. nih.gov Research has demonstrated that TCS can inhibit the proliferation, invasion, and migration of glioma cells. nih.gov This inhibitory action is associated with the downregulation of LGR5 (leucine-rich repeat-containing G-protein coupled receptor 5), a target of the Wnt/β-catenin pathway. nih.gov

Upon TCS treatment, a marked decrease in the levels of phosphorylated GSK-3β (Ser9), β-catenin, c-myc, and cyclin D1 has been observed in glioma cells. nih.gov The Wnt/β-catenin pathway is crucial in cell proliferation, and its dysregulation is implicated in various cancers. mdpi.com In a constitutively active state, unphosphorylated β-catenin accumulates in the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of downstream target genes like c-myc and cyclin D1, which promote cell proliferation. nih.gov By reducing the levels of these key proteins, TCS effectively suppresses the oncogenic signaling of the Wnt/β-catenin pathway. nih.gov

The table below summarizes the effect of this compound on key proteins of the Wnt/β-catenin pathway in U87 glioma cells.

ProteinEffect of TCS TreatmentRole in Wnt/β-catenin Pathway
LGR5Significantly ReducedA receptor that can amplify Wnt signaling.
pGSK-3β (Ser9)Significantly ReducedPhosphorylation at Ser9 inactivates GSK-3β, preventing β-catenin degradation.
β-cateninSignificantly ReducedThe central mediator of the canonical Wnt pathway.
c-mycSignificantly ReducedA downstream target gene that promotes cell proliferation.
Cyclin D1Significantly ReducedA downstream target gene that regulates cell cycle progression.
PI3K Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and drug resistance in cancer. nih.gov this compound has been found to modulate this pathway, contributing to its anti-cancer properties. In non-small cell lung cancer (NSCLC) A549 cells, TCS has been shown to enhance the cytotoxic and apoptotic effects of the chemotherapeutic agent gemcitabine through the inhibition of the PI3K/AKT pathway. nih.govnih.gov

Combination treatment of TCS and gemcitabine resulted in a significant decrease in the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K. nih.gov The activation of the PI3K/AKT pathway is known to promote cell survival and confer resistance to chemotherapy. frontiersin.orgresearchgate.net By inhibiting this pathway, TCS can sensitize cancer cells to the effects of other anti-cancer drugs. nih.gov The inhibitory effect of the combination therapy on the PI3K/AKT pathway was further demonstrated to be linked to the regulation of the insulin-like growth factor (IGF) pathway, which can stimulate PI3K signaling. nih.gov

The following table details the impact of this compound in combination with Gemcitabine on the PI3K/AKT pathway in A549 cells.

Cell LineTreatmentKey Findings
A549 (NSCLC)TCS + GemcitabineSignificantly enhanced cytotoxic and apoptotic effects compared to Gemcitabine alone.
A549 (NSCLC)TCS + GemcitabineSignificantly decreased expression level of phosphorylated AKT (p-AKT).
A549 (NSCLC)TCS + GemcitabineThe inhibitory effect was associated with the regulation of the insulin growth factor (IGF) pathway.

Enhancement of Anti-tumor Immunity (e.g., T-cell interactions) in Non-human Models

This compound has demonstrated the ability to enhance anti-tumor immune responses in non-human models, particularly through the modulation of T-cell activity. nih.govnih.gov In a murine Lewis lung carcinoma model, TCS was found to retard tumor growth and prolong survival more significantly in immunocompetent mice compared to nude mice, indicating the involvement of the host immune system in its anti-tumor effect. nih.gov

TCS treatment in tumor-bearing mice led to an increased percentage of effector T cells, specifically interferon-gamma (IFN-γ)-producing CD4+ and CD8+ T cells. nih.gov Furthermore, TCS promoted the proliferation of antigen-specific effector T cells and increased the secretion of Th1-type cytokines, which are crucial for cell-mediated immunity against tumors. nih.gov A key mechanism identified is the upregulation of the tumor suppressor in lung cancer 1 (TSLC1) on tumor cells and its ligand, the class I-restricted T-cell-associated molecule (CRTAM), on effector T cells. nih.gov The interaction between TSLC1 and CRTAM is believed to boost the anti-tumor immune response. nih.gov

In a hepatocellular carcinoma model in BALB/c mice, TCS treatment promoted T-cell immunity by increasing the recruitment of CD8+ T cells to the tumor tissue. nih.gov This was associated with an upregulation of the chemokines CCL2 and CCL22, which are involved in attracting immune cells. nih.gov Additionally, TCS induced an increase in Granzyme B, TNF-α, and IFN-γ in the tumor tissues, all of which are important mediators of T-cell cytotoxicity. nih.gov

The table below summarizes the immunomodulatory effects of this compound in non-human cancer models.

Cancer ModelKey Findings on T-cell Interactions
Murine Lewis Lung CarcinomaIncreased percentage of IFN-γ producing CD4+ and CD8+ T cells.
Murine Lewis Lung CarcinomaPromoted vigorous proliferation of antigen-specific effector T cells.
Murine Lewis Lung CarcinomaMarkedly increased Th1 cytokine secretion.
Murine Lewis Lung CarcinomaUpregulated TSLC1 on tumor cells and CRTAM on effector T cells, boosting their interaction.
Hepatocellular Carcinoma (BALB/c mice)Promoted recruitment of CD8+ T cells to tumor tissues.
Hepatocellular Carcinoma (BALB/c mice)Increased secretion of chemokines (CCL2, CCL22) and cytotoxic mediators (Granzyme B, TNF-α, IFN-γ).

Inhibition of Telomerase Activity

Telomerase is an enzyme that is highly active in the majority of cancer cells and plays a crucial role in maintaining telomere length, thereby enabling replicative immortality. mdpi.com Inhibition of telomerase activity is a potential strategy for cancer therapy. mdpi.com Research in non-human models has indicated that the anti-cancer effects of this compound are, at least in part, associated with the suppression of telomerase activity. nih.gov

In a study involving nude mice implanted with CNE1 and CNE2 human nasopharyngeal carcinoma cell lines, treatment with TCS significantly inhibited tumor growth. nih.gov The investigation into the underlying mechanisms revealed that this anti-proliferative effect was correlated with the induction of apoptosis and a reduction in telomerase activity within the tumor cells. nih.govnih.gov The suppression of telomerase activity by TCS suggests a mechanism by which it can limit the uncontrolled proliferation of cancer cells. nih.gov

Anti-viral Activity in In Vitro and Non-human In Vivo Models

This compound has been identified as a potent inhibitor of viral replication in various in vitro and non-human in vivo models. mdpi.com Its anti-viral properties have been most extensively studied in the context of the Human Immunodeficiency Virus (HIV). mdpi.comrupress.org

The anti-viral activity of TCS is multifaceted. One of the primary mechanisms is its function as a ribosome-inactivating protein (RIP). mdpi.com As a type I RIP, TCS can catalytically inactivate eukaryotic ribosomes, thereby halting protein synthesis, which is essential for viral replication. mdpi.com However, studies have suggested that the anti-HIV mechanism of TCS may be distinct from its ribosome-inactivating activity. rupress.orgnih.gov Other proposed mechanisms include a DNase-like activity, where TCS has been shown to cleave supercoiled double-stranded DNA to produce nicked circular and linear DNA in vitro. oup.com Furthermore, research has indicated that TCS can penetrate into HIV-1 virions, which may be an important aspect of its anti-viral action. nih.gov

Against Human Immunodeficiency Virus (HIV) Replication

The inhibitory activity of this compound against HIV replication was first reported in 1989. mdpi.com It has been shown to be effective in both acutely and chronically infected cells. mdpi.comrupress.org In vitro studies have demonstrated that TCS can inhibit HIV replication in various cell lines, including T-lymphoblastoid cells and monocyte/macrophages. mdpi.comrupress.org

The mechanism of its anti-HIV activity is not fully elucidated but is thought to be multifactorial. mdpi.com While its ribosome-inactivating property is considered a contributing factor, some studies suggest that other mechanisms are also at play. rupress.orgnih.gov For instance, TCS has been observed to interact with HIV-1 long-terminal repeats (LTRs), which could affect the integration step of the viral life cycle. mdpi.com It has also been reported that TCS can enhance the ability of chemokines to stimulate chemotaxis and G protein activation, which may be mediated through its interaction with chemokine receptors that also act as co-receptors for HIV entry. nih.govnih.gov

Effects on Lymphocytes and Macrophages

This compound has demonstrated a significant inhibitory effect on HIV replication in both infected lymphocytes and macrophages. mdpi.comrupress.org In HIV-sensitive T-lymphoblastoid cells, TCS has been shown to inhibit viral replication. mdpi.com Similarly, in primary cultures of monocyte/macrophages chronically infected with HIV, TCS exhibits anti-HIV activity. mdpi.com

The ability of TCS to inhibit HIV in macrophages is particularly noteworthy, as these cells are considered a key reservoir for the virus in the body. mdpi.comrupress.org The mechanism of action in these cell types is believed to involve its ribosome-inactivating properties, as well as other potential mechanisms such as its DNase-like activity and its interaction with chemokine receptors. mdpi.comrupress.orgnih.govoup.com It has been shown that TCS can inhibit HIV replication in infected cells of both the lymphocyte and mononuclear phagocytic lineage without causing significant toxicity to uninfected cells. rupress.orgnih.gov

The table below summarizes the anti-HIV-1 activity of this compound in different in vitro models.

Cell TypeHIV Infection StatusKey Findings
T-lymphoblastoid cells (VB cell line)Acutely infectedInhibition of HIV replication.
H9 and CEM-ss cellsInfectedInhibition of HIV replication at 0.25 µg/mL.
H9 cells and uninfected Sup-T1 cells-Inhibition of syncytium formation at 0.5 to 4 µg/mL.
Primary monocyte/macrophagesChronically infectedAnti-HIV activity detected.

Against Herpes Simplex Virus (HSV)

In pre-clinical models, this compound has demonstrated the ability to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) nih.govresearchgate.net. Investigations into the stages of HSV-1 infection have shown that TCS reduces the content of HSV-1 antigen and DNA researchgate.net. The inhibitory effect appears to occur during the early to late stages of the infection cycle, specifically between 3 to 15 hours after infection researchgate.net. While this compound does not seem to affect the attachment or penetration of the virus into host cells, it does diminish the expression of early and late viral genes, as well as the release of new virions researchgate.net.

The antiviral activity of this compound against HSV-1 is also linked to its ability to modulate specific cellular signaling pathways. HSV-1 infection has been found to induce an increase in the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and B-cell lymphoma 2 (Bcl-2) in infected Vero cells nih.gov. This compound can partially block this elevation of phosphorylated p38 and Bcl-2 nih.gov. This interference with the MAPK and Bcl-2 signaling pathways, which are manipulated by the virus to support its replication, contributes to the inhibition of viral proliferation nih.gov. The addition of a specific p38 MAPK inhibitor has been shown to further reduce viral replication, supporting the role of this pathway in the antiviral mechanism of TCS nih.gov.

Against Hepatitis B Virus (HBV)

Pre-clinical research indicates that this compound possesses activity against the Hepatitis B virus (HBV). Studies using HepG2.2.15 cells, a cell line that constitutively expresses HBV, have shown that this compound can inhibit the expression of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) nih.govingentaconnect.com. These proteins are key markers of HBV replication. The inhibitory effect of this compound on HBsAg and HBeAg suggests that it can interfere with HBV viral protein production and replication nih.govingentaconnect.com.

HBV MarkerEffect of this compound in HepG2.2.15 cells
HBsAgInhibition of expression nih.govingentaconnect.com
HBeAgInhibition of expression nih.govingentaconnect.com

Immunomodulatory Effects in Pre-clinical Contexts

Beyond its direct antiviral activities, this compound exhibits a range of immunomodulatory effects in pre-clinical settings. It has been described as a potent immunosuppressive protein that can influence humoral immunity by altering the ratio of immunoregulatory T lymphocytes nih.gov. Furthermore, TCS has been shown to induce immunosuppression of non-toxic T-lymphoproliferative responses nih.gov.

In the context of anti-tumor immunity, this compound has been found to promote the secretion of chemokines, such as CCL2 and CCL22, in hepatocellular carcinoma cells mdpi.com. This can lead to the recruitment of CD8+ T cells to the tumor microenvironment mdpi.com. Additionally, TCS can enhance the expression of Granzyme B, a key cytotoxic mediator produced by T cells, further augmenting the anti-tumor immune response mdpi.com. These findings highlight the potential of this compound to modulate immune responses in various pathological conditions nih.govnih.gov.

Effects on Lymphocyte Subsets and Cytokine Production

This compound exerts varied effects on different subsets of immune cells and significantly alters the production of key signaling molecules known as cytokines. In in vitro studies, human peripheral blood-derived monocytes and macrophages have shown high sensitivity to the cytotoxic effects of this compound nih.gov. Conversely, T lymphocytes and granulocytes appear less affected nih.gov. At high concentrations (greater than 12.5 µg/ml), TCS has been observed to impact the viability of human B lymphocytes nih.gov. Furthermore, TCS has been shown to suppress the proliferation of lymphocytes that have been stimulated by mitogens such as Concanavalin A (Con A) and lipopolysaccharide (LPS) nih.gov.

The immunomodulatory effects of this compound are also characterized by a distinct shift in cytokine production. Studies in murine models, both in vivo and in vitro, have shown that TCS can induce the expression of Interleukin-4 (IL-4), a major T helper 2 (Th2) cytokine nih.gov. Simultaneously, it inhibits the expression of Interferon-gamma (IFN-gamma), a critical Th1 cytokine nih.gov. This modulation is not limited to these two cytokines; research has also indicated that TCS stimulation leads to a regular increase in other type 2 cytokines, such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-beta) nih.gov. Some investigations have pointed to the activation of IL-4 and IL-10-secreting CD8(+) T cells as a mechanism for TCS-induced immune suppression nih.gov.

Lymphocyte SubsetEffect of this compoundReference
Monocytes/MacrophagesHighly sensitive; cytotoxic effects observed. nih.gov
T LymphocytesLess sensitive to viability effects compared to monocytes. Proliferation suppressed post-mitogen stimulation. nih.gov
B LymphocytesViability affected at high concentrations (>12.5 µg/ml). nih.gov
GranulocytesNot significantly affected. nih.gov
CytokineEffect of this compound StimulationImmune Response TypeReference
Interleukin-4 (IL-4)Increased expression.Th2 nih.govnih.gov
Interferon-gamma (IFN-gamma)Inhibited/decreased expression.Th1 nih.gov
Interleukin-10 (IL-10)Increased expression.Th2/Regulatory nih.govnih.gov
Transforming growth factor-beta (TGF-beta)Increased expression.Regulatory nih.gov

Induction of Th2 Polarization

A key feature of this compound's immunomodulatory activity is its ability to steer the immune response towards a T helper 2 (Th2) phenotype nih.gov. This process, known as Th2 polarization, involves a shift away from cell-mediated immunity (Th1) towards humoral, antibody-mediated immunity. The induction of Th2 polarization by TCS is evidenced by the characteristic cytokine shift: a marked increase in Th2-associated cytokines like IL-4 and a concurrent decrease in the primary Th1 cytokine, IFN-gamma nih.gov.

The mechanism behind this polarization involves the interaction of TCS with antigen-presenting cells, particularly dendritic cells (DCs). Research has shown that TCS-stimulated dendritic cells are instrumental in polarizing the development of Th2 cells from naive T cells nih.gov. This effect is mediated, at least in part, through the selective expression of OX40 ligand (OX40L) on the surface of the TCS-stimulated DCs. The interaction between OX40L on DCs and its receptor, OX40, on T cells provides a crucial signal that promotes the differentiation of T cells into the Th2 lineage. Blocking this interaction with an anti-OX40L antibody has been shown to partially inhibit the Th2 polarization induced by TCS-stimulated DCs nih.gov. This indicates that TCS can initiate a specific signaling pathway via dendritic cells that results in a pronounced Th2 immune response nih.gov.

Inhibition of Antigen-Specific T Cell Expansion

In addition to polarizing the T helper cell response, this compound has been found to inhibit the proliferation and expansion of T cells that are specific to a particular antigen. In pre-clinical models using ovalbumin (OVA) as the antigen, TCS was shown to inhibit the proliferation of OVA-specific T cells in a dose-dependent manner nih.gov.

The underlying mechanism for this inhibition is linked to the induction of apoptosis, or programmed cell death, in the T cells nih.govnih.gov. This apoptotic pathway is mediated by nitric oxide (NO). Studies have demonstrated that in cells treated with TCS, there is an increase in the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels, leading to elevated production of NO nih.gov. When a specific inhibitor of iNOS, L-NIL, was used to block the TCS-induced NO production, the death of antigen-specific T cells was significantly inhibited, and their proliferative capacity was partially restored nih.govnih.gov. These findings strongly suggest that this compound inhibits antigen-specific T cell expansion by triggering an NO-mediated apoptotic pathway nih.govnih.gov.

Biotechnological Applications and Engineering Strategies

Recombinant Expression and Purification

The production of trichosanthin through recombinant DNA technology offers a controlled and scalable alternative to extraction from its natural plant source. Various expression systems have been utilized to produce recombinant TCS (rTCS), each with distinct advantages and outcomes.

Escherichia coli is a commonly used host for rTCS production due to its rapid growth and high expression levels. researchgate.netbiomatik.com However, expression in E. coli can sometimes lead to the formation of inclusion bodies, which are insoluble protein aggregates requiring additional refolding steps. researchgate.net Optimization of expression conditions, such as induction temperature, can influence the amount of soluble protein obtained. For instance, expressing this compound fusion proteins at lower temperatures (e.g., 16°C or 25°C) has been explored to improve solubility. researchgate.net Purification of rTCS from bacterial systems often involves affinity chromatography, such as using a polyhistidine-tag (His-tag) for capture on a nickel-charged resin, followed by further purification steps to achieve homogeneity. biomatik.comresearchgate.net

Transgenic plants have also been explored as a bioreactor for rTCS production. nih.gov Expression of the complete prepro-TCS gene sequence in transgenic tobacco plants has yielded rTCS that is correctly processed and demonstrates biological activity comparable to the native protein. nih.gov This approach can yield significant quantities of the protein, with expression levels reaching up to 2.7% of the total soluble protein. nih.gov The use of plant RNA viral vectors has also demonstrated rapid and high-level expression of biologically active α-trichosanthin in transfected plants. pnas.org

Table 1: Comparison of Recombinant this compound (rTCS) Expression Systems

Expression System Host Organism Key Findings References
Bacterial Escherichia coli High expression levels, but can form inclusion bodies. Optimization of temperature can increase soluble protein. researchgate.netbiomatik.comresearchgate.net
Transgenic Plants Nicotiana benthamiana High-level expression (up to 2% of total soluble protein) in a short time frame using RNA viral vectors. pnas.org
Transgenic Plants Nicotiana tabacum Expression of prepro-TCS gene yielded correctly processed, active rTCS at up to 2.7% of total soluble protein. nih.gov

Protein Engineering for Enhanced Activity or Specificity

Protein engineering techniques have been instrumental in modifying this compound to improve its therapeutic properties, such as reducing immunogenicity and enhancing target specificity.

One strategy involves the modification of the protein's structure to reduce its antigenic profile. Systemic deletion of the C-terminal domain of this compound, which contains a putative antigenic site, has been investigated. capes.gov.brnih.gov A "mini-trichosanthin" (C7), created by deleting the last seven C-terminal amino acid residues, exhibited a 2.7-fold decrease in antigenicity. capes.gov.brnih.gov While this modification also led to a reduction in its ribosome-inactivating activity, the engineered protein remained potent. capes.gov.brnih.gov Structural analysis revealed that these deletions can perturb the local structure, affecting both antigenicity and activity. capes.gov.br Further mutations, such as at the Trp192 residue, have been shown to significantly decrease both the activity and stability of the protein. oup.com

To enhance specificity, this compound has been fused with various targeting moieties. For instance, fusing it with peptides that bind to specific cell surface receptors, such as the IL-4 receptor which is often overexpressed on tumor cells, can direct the cytotoxic activity of TCS to the target cells. researchgate.net Another approach involves creating fusion proteins with cell-penetrating peptides (CPPs), like a low-molecular-weight protamine (LMWP), to overcome poor cell permeability and improve intracellular delivery. nih.gov This recombinant cell-penetrating this compound (rTCS-LMWP) has shown potential in enhancing cancer immunotherapy. nih.gov The construction of immunotoxins, where TCS is linked to an antibody that recognizes a specific tumor antigen, is another strategy to improve its pharmacological performance. mdpi.complos.orgresearchgate.net

Table 2: Protein Engineering Strategies for this compound

Engineering Strategy Modification Desired Outcome Key Findings References
Antigenicity Reduction Deletion of C-terminal residues Lower immunogenicity Deletion of 7 C-terminal amino acids (C7) reduced antigenicity 2.7-fold. capes.gov.brnih.gov
Enhanced Specificity Fusion with targeting peptides (e.g., ILBP-ba) Targeted killing of cells with specific receptors (e.g., IL-4R) Fusion protein specifically enhanced the killing effect on IL-4R high-expressing tumor cells. researchgate.net
Improved Delivery Fusion with cell-penetrating peptides (e.g., LMWP) Increased intracellular delivery rTCS-LMWP improved delivery efficiency and showed potential as an immunomodulator. nih.gov
Targeted Therapy Construction of immunotoxins Directing TCS to specific cells (e.g., tumor cells) A strategy to improve pharmacological performance and specificity. mdpi.comresearchgate.net

Development of Targeted Delivery Systems in Pre-clinical Research (e.g., Nano-Self-Assembly)

The limitations of native this compound, such as its short half-life and lack of tumor-specific action, have driven the development of advanced drug delivery systems, particularly those based on nanotechnology. researchgate.netnih.gov These systems aim to protect the protein from degradation, prolong its circulation time, and facilitate its accumulation at the target site.

Nano-self-assembly has emerged as a promising strategy for delivering this compound. researchgate.netnih.gov In one approach, a nanosystem was developed for the co-delivery of this compound and the small molecule drug albendazole (B1665689). researchgate.netnih.gov This system involved encapsulating albendazole in albumin-coated silver nanoparticles, which then bind to a cationic form of this compound modified with a cell-penetrating peptide. researchgate.netnih.gov This self-assembled nanostructure demonstrated efficient inhibition of drug-resistant tumor cells in preclinical models. researchgate.netnih.gov

Another innovative strategy involves genetically fusing this compound with a self-assembling protein, such as the Sup35p prion domain. frontiersin.org This fusion protein, TCS-Sup35, self-assembles into uniform, pH-responsive nanoparticles. frontiersin.org These nanoparticles were shown to have a significantly longer in vivo half-life (21.5-fold longer than native TCS) and improved tumor accumulation in mouse models, leading to enhanced antitumor activity without detectable systemic toxicity. frontiersin.org

Prodrug-type delivery systems have also been designed. acs.org One such system, termed SHEATH (Smart Hitchhike via Endogenous Albumin-Trichosanthin Hinge), involves a fusion protein of TCS with a cell-penetrating peptide, a protease-cleavable linker, and an albumin-binding domain. acs.org This allows the fusion protein to bind to endogenous albumin in the bloodstream, extending its circulation time and promoting tumor accumulation. acs.orgresearchgate.net Once at the tumor site, the linker is cleaved by tumor-associated proteases, releasing the active TCS. acs.orgresearchgate.net

Table 3: Pre-clinical Targeted Delivery Systems for this compound

Delivery System Description Mechanism of Action Key Findings References
Nano-Self-Assembly Co-delivery of TCS and Albendazole in albumin-coated silver nanoparticles. Self-assembles via charge interaction. The TCS corona facilitates targeting. Efficiently inhibited proliferation of drug-resistant tumor cells. researchgate.netnih.gov
Self-Assembling Fusion Protein TCS genetically fused to the Sup35p prion domain (TCS-Sup35). Forms pH-responsive nanoparticles, extending half-life and improving tumor targeting. 21.5-fold longer half-life and significantly improved antitumor activity in mice. frontiersin.org
Prodrug-type DDS (SHEATH system) Fusion protein of TCS with a CPP, a protease-cleavable linker, and an albumin-binding domain. Binds to endogenous albumin for prolonged circulation; protease cleavage at the tumor site releases active TCS. A strategy to enhance tumor accumulation and targeted release. acs.orgresearchgate.net

Future Directions and Perspectives in Academic Research

Elucidation of Additional Molecular Targets and Pathways

While the primary mechanism of Trichosanthin (TCS) as a ribosome-inactivating protein (RIP) is well-established, ongoing research seeks to uncover additional molecular targets and signaling pathways modulated by this complex protein. abcam.comnih.gov Beyond its canonical function of depurinating 28S rRNA, which halts protein synthesis, TCS has been shown to influence a variety of cellular processes. mdpi.comnih.gov

Current research indicates that TCS can modulate several key signaling pathways involved in cell survival, proliferation, and death. For instance, studies have implicated TCS in the regulation of the p38 MAPK/Bcl-2, NF-κB, and p53 pathways in the context of viral infections. mdpi.com In cancer cells, TCS has been shown to affect the JNK/MAPK signaling pathway, suppress adenylyl cyclase activity, and influence the cAMP/PKA and PKC/MAPK signaling pathways. mdpi.com Furthermore, TCS can induce apoptosis through nitric oxide-mediated pathways and by promoting the demethylation of the mitochondrial protein Smac. mdpi.comiapchem.org Recent findings also suggest that TCS can induce autophagy by up-regulating Atg5 and activating the NF-κB/p53 pathway, leading to the generation of reactive oxygen species (ROS). mdpi.comiapchem.org Additionally, TCS has been found to inhibit the STAT5/C-myc signaling pathway in cervical cancer cells. mdpi.com The anti-HIV activity of TCS may also be linked to the MAPK signal pathway. mdpi.com Unraveling the full spectrum of these interactions is crucial for a comprehensive understanding of its pharmacological effects.

Advanced Structural Studies of this compound-Ribosome Complexes

Understanding the precise structural interactions between this compound and the ribosome is fundamental to deciphering its mechanism of action. Early structural studies have provided insights into the geometry of its active center. rcsb.org More advanced techniques are now being employed to visualize this dynamic process with greater resolution.

Researchers have utilized X-ray crystallography to study the complexes of TCS with substrate analogs like ATP and formycin, revealing specific interactions within the active site. rcsb.org These studies highlight the importance of hydrophobic forces, aromatic stacking, and hydrogen bonds in the recognition of the adenine (B156593) base. rcsb.org The interaction of TCS with the ribosomal stalk, a crucial step for its activity, has also been a focus of investigation. oup.com It has been shown that TCS interacts with the C-terminal tail of the ribosomal stalk protein P2. oup.comnih.gov Cryo-electron microscopy (cryo-EM) is emerging as a powerful tool to capture high-resolution snapshots of the TCS-ribosome complex in action. mdpi.comresearchgate.net These advanced structural studies are expected to provide a detailed atomic-level view of how TCS is recruited to the ribosome and how it catalyzes the depurination of rRNA. mdpi.commdpi.com Docking models based on cryo-EM maps have been used to predict the binding orientation of TCS to the sarcin-ricin loop (SRL) of the ribosome. oup.comnih.gov

Integration with Omics Technologies (Proteomics, Transcriptomics)

The application of "omics" technologies, such as proteomics and transcriptomics, is set to revolutionize our understanding of the global cellular response to this compound. These high-throughput approaches allow for a comprehensive analysis of changes in protein and gene expression, providing a systems-level view of TCS's effects.

Proteomic analyses, using techniques like 2D-electrophoresis and mass spectrometry, have been employed to identify differentially expressed proteins in cancer cell lines treated with TCS. nih.gov These studies have identified numerous proteins whose expression levels are altered, offering clues to the downstream effects of ribosome inactivation and other potential activities of TCS. nih.gov For example, a study on the BeWo cell line identified 24 unique differentially expressed proteins following TCS treatment. nih.gov Transcriptomic analysis, on the other hand, can reveal changes in gene expression that precede alterations at the protein level. neurotree.orgmdpi.com Integrated analysis of both transcriptomic and proteomic data can provide a more complete picture of the cellular pathways perturbed by TCS. mdpi.com This integrated approach can help to identify novel molecular targets and biomarkers associated with TCS activity, and to better understand the complex network of interactions it triggers within the cell. mdpi.comx-mol.net

Exploration of Synergistic Effects with Other Biologically Active Compounds

A promising area of future research lies in exploring the synergistic effects of this compound when used in combination with other therapeutic agents. This approach could potentially enhance its efficacy, reduce required doses, and overcome mechanisms of drug resistance. iapchem.org

Several studies have already demonstrated the potential of combination therapies involving TCS. For instance, TCS has been shown to act synergistically with the chemotherapy drug paclitaxel (B517696) in multidrug-resistant cancer cells. mdpi.comnih.gov Another study reported that combining TCS with the hexokinase 2 inhibitor benserazide (B1668006) resulted in synergistic anticancer effects in HeLa and SCC25 cell models by modulating glycolysis. iapchem.orgiapchem.org Furthermore, research has indicated a synergistic anti-tumor effect when Trichosanthes kirilowii is combined with cisplatin (B142131) and pemetrexed (B1662193) in non-small-cell lung cancer cells. researchgate.net In the context of viral infections, a clinical study suggested a synergistic effect when TCS was used in combination with the antiretroviral drug zidovudine (B1683550) for the treatment of HIV. mdpi.comnih.gov Additionally, a recombinant form of TCS has been shown to synergize with anti-PD-1 therapy in a colorectal tumor model by modulating the tumor immune microenvironment. ijbs.comnih.gov These findings underscore the potential of TCS as a component of drug cocktails for various diseases. mdpi.comresearchgate.net

Table 1: Investigated Synergistic Effects of this compound

Combined AgentDisease/ModelObserved Synergistic EffectReference
Zidovudine (AZT)HIVReversal of CD4 T cell decrease. mdpi.comnih.gov mdpi.com, nih.gov
PaclitaxelNon-small cell lung cancer (NSCLC)Reversal of chemoresistance and induction of apoptosis. nih.gov nih.gov
BenserazideHeLa and SCC25 cancer cellsEnhanced anticancer effects through modulation of glycolysis. iapchem.orgiapchem.org iapchem.org, iapchem.org
Anti-PD-1 TherapyColorectal tumor modelEnhanced anti-tumor immunity. ijbs.comnih.gov ijbs.com, nih.gov
Cisplatin and PemetrexedNon-small-cell lung cancer (NSCLC)Enhanced apoptosis. researchgate.net researchgate.net

Q & A

What experimental approaches are recommended to study Trichosanthin-induced apoptosis in cancer cells?

This compound (TCS) activates both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. To validate this, researchers should:

  • Use flow cytometry with Annexin V/PI staining to quantify apoptosis .
  • Measure caspase-3/7 activation via fluorometric assays.
  • Assess mitochondrial membrane potential collapse using JC-1 dye .
  • Combine with RNA-seq or proteomics to identify downstream targets (e.g., Bcl-2 family proteins, cytochrome c release) .

How can researchers investigate this compound’s inhibition of Wnt/β-catenin signaling in glioblastoma?

Advanced studies require:

  • In vitro models : Use glioblastoma cell lines (e.g., U87) treated with TCS and monitor LGR5 expression via qRT-PCR or Western blot .
  • Functional assays : TOPFlash luciferase reporter to measure β-catenin transcriptional activity .
  • Co-immunoprecipitation : Validate TCS-mediated disruption of LGR5-β-catenin interactions .
  • In vivo validation : Orthotopic glioblastoma mouse models with bioluminescent imaging to track tumor regression .

What structural biology methods are critical for studying this compound-ribosome interactions?

  • X-ray crystallography : Resolve TCS-ribosome complexes at high resolution (e.g., 1.1 Å) to identify binding epitopes .
  • Yeast two-hybrid systems : Map interactions with ribosomal proteins (e.g., P0, P1) and mitotic checkpoint proteins (e.g., MAD2B) .
  • Molecular dynamics simulations : Predict conformational changes in ribosomes post-TCS binding .

What purification strategies optimize this compound yield while maintaining bioactivity?

  • Ammonium sulfate precipitation : Optimal at pH 5, 24-hour incubation, achieving 0.8 ml/g yield .
  • Affinity aqueous two-phase extraction : Use 8% Cibacron Blue F3GA-Tween 80 with 2.0 mol/L (NH₄)₂SO₄ for high-purity TCS .
  • Validate purity via SDS-PAGE and MALDI-TOF MS .

How can contradictory findings on this compound’s anti-HIV efficacy be addressed?

Early clinical trials showed mixed results, such as CD4+ cell gains but severe neurotoxicity . To resolve contradictions:

  • Mechanistic studies : Use HIV-infected macrophages to quantify viral load reduction (e.g., p24 antigen assays) .
  • Signal transduction analysis : Inhibit MAPK pathways (e.g., JNK with CEP-11004) to test TCS’s dependency on downstream effectors .
  • Dose optimization : Conduct pharmacokinetic studies to balance efficacy and toxicity .

What strategies improve this compound’s tumor-targeting efficiency in vivo?

  • Albumin-hitchhiking delivery : Engineer TCS fusion proteins with albumin-binding domains to prolong circulation and target SPARC/gp60 receptors in tumors .
  • Intein-mediated release : Utilize tumor-specific reducing environments to cleave prodrugs and release active TCS .
  • Validate via near-infrared imaging in xenograft models .

How does this compound synergize with chemokines in immune modulation?

  • Chemotaxis assays : Measure T-cell migration using Transwell systems with CXCL12 or CCL5 .
  • G-protein activation : Monitor cAMP levels via ELISA in HEK293 cells co-treated with TCS and chemokines .
  • Receptor binding assays : Use surface plasmon resonance (SPR) to quantify TCS-CCR5/CXCR4 interactions .

What in vivo models are suitable for studying this compound’s antitumor effects?

  • Xenograft models : Implant drug-resistant glioma or lymphoma cells (e.g., SU-DHL-2) in immunodeficient mice .
  • Syngeneic models : Use murine tumor lines (e.g., U14 cervical cancer) to assess immune-mediated effects .
  • Dosing regimen : Administer TCS intraperitoneally (10–30 µg/kg) with toxicity monitoring (e.g., liver enzymes, neurobehavioral tests) .

How should researchers address variability in this compound’s efficacy across cancer types?

  • Pan-cancer screens : Test TCS on cell lines from diverse origins (e.g., leukemia, sarcoma, glioma) using high-throughput viability assays .
  • Biomarker discovery : Correlate TCS sensitivity with LGR5, SPARC, or chemokine receptor expression via RNA-seq .
  • Mechanistic deconvolution : Compare apoptotic (caspase activation) vs. non-apoptotic (ribosome inactivation) pathways in resistant vs. sensitive cells .

What methodologies elucidate this compound’s ribosome-inactivating mechanism?

  • N-glycosidase activity assays : Quantify depurination of 28S rRNA using MALDI-TOF or primer extension .
  • Cryo-EM : Visualize TCS-ribosome complexes to identify structural perturbations .
  • Functional rescue experiments : Overexpress P0/P1 ribosomal proteins to reverse TCS-mediated cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.